molecular formula C12H15N B1205413 Bicifadine CAS No. 71195-57-8

Bicifadine

Numéro de catalogue B1205413
Numéro CAS: 71195-57-8
Poids moléculaire: 173.25 g/mol
Clé InChI: OFYVIGTWSQPCLF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bicifadine (DOV-220075) is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) discovered at American Cyanamid as an analgesic drug candidate . It was licensed to DOV Pharmaceutical in 1998 after American Cyanamid was acquired by Wyeth . It is a nonopioid analgesic and an inhibitor of both the norepinephrine and serotonin transporters .


Synthesis Analysis

The synthesis of Bicifadine involves several steps, including the use of sodium bis(2-methoxyethoxy)aluminium dihydride in benzene . The reaction conditions include heating for 2 hours .


Molecular Structure Analysis

Bicifadine has a molecular formula of C12H15N . Its average mass is 173.254 Da and its monoisotopic mass is 173.120453 Da .


Chemical Reactions Analysis

The chemical reactions involving Bicifadine are complex and involve multiple steps. The primary enzymes responsible for the primary metabolism of Bicifadine in humans are MAO-B and CYP2D6 .


Physical And Chemical Properties Analysis

Bicifadine has a density of 1.1±0.1 g/cm3, a boiling point of 276.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 53.6±0.3 cm3 .

Applications De Recherche Scientifique

Serotonin-Norepinephrine-Dopamine Reuptake Inhibitor

Bicifadine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) discovered at American Cyanamid as an analgesic drug candidate . It inhibits monoamine neurotransmitter uptake by recombinant human transporters in vitro with a relative potency of norepinephrine > serotonin > dopamine .

Analgesic Drug Candidate

Bicifadine was licensed to DOV Pharmaceutical in 1998 after American Cyanamid was acquired by Wyeth . It was developed as an analgesic drug candidate, indicating its potential use in pain management .

Treatment of Acute Inflammatory Pain

Bicifadine has shown effectiveness in suppressing pain responses in models of acute inflammatory pain, such as the Randall-Selitto and kaolin models . This suggests its potential application in treating acute inflammatory pain .

Treatment of Persistent Visceral Pain

In the phenyl-p-quinone-induced and colonic distension models of persistent visceral pain, Bicifadine has demonstrated potent antinociceptive effects . This indicates its potential use in managing persistent visceral pain .

Treatment of Chronic Pain

Bicifadine has shown efficacy in normalizing the nociceptive threshold in the complete Freund’s adjuvant model of persistent inflammatory pain . It has also demonstrated effectiveness in suppressing mechanical and thermal hyperalgesia and mechanical allodynia in the spinal nerve ligation model of chronic neuropathic pain . These findings suggest its potential application in the treatment of chronic pain .

Treatment of Neuropathic Pain

Bicifadine has been found to reduce mechanical hyperalgesia in the streptozotocin model of neuropathic pain . This indicates its potential use in managing neuropathic pain .

Mécanisme D'action

Target of Action

Bicifadine primarily targets the norepinephrine and serotonin transporters . These transporters play a crucial role in the reuptake of norepinephrine and serotonin, neurotransmitters that are involved in pain perception and mood regulation.

Mode of Action

Bicifadine acts as an inhibitor of both the norepinephrine and serotonin transporters . By inhibiting these transport proteins, bicifadine enhances and prolongs the actions of norepinephrine and serotonin . This results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.

Biochemical Pathways

The primary biochemical pathway affected by bicifadine is the norepinephrine and serotonin reuptake pathway . By inhibiting the reuptake of these neurotransmitters, bicifadine increases their concentration in the synaptic cleft, thereby enhancing their physiological actions .

Pharmacokinetics

Bicifadine exhibits good oral bioavailability and is well-absorbed . The maximum concentration of bicifadine in plasma is reached approximately 1 hour after administration . The elimination half-life of bicifadine is about 1.6 hours , indicating a relatively quick clearance from the body. Most of the administered dose is excreted in the urine as metabolites .

Result of Action

The primary result of bicifadine’s action is its analgesic (pain-relieving) effect . This is achieved through the enhancement and prolongation of norepinephrine and serotonin actions, which are known to modulate pain perception .

Safety and Hazards

Bicifadine is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . In case of ingestion, rinsing the mouth and not inducing vomiting is recommended . Medical help should be sought immediately .

Propriétés

IUPAC Name

1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYVIGTWSQPCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C23CC2CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20867995
Record name 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20867995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Preclinical studies and clinical trials indicate that bicifadine's analgesic properties result through the enhancement and prolongation of norepinephrine and serotonin actions, however other actions may be involved.
Record name Bicifadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bicifadine

CAS RN

71195-57-8
Record name Bicifadine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71195-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicifadine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20867995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-(p-tolyl)-3-pyrroline, methylene iodide, and powdered copper in a molar ration of 1:2:4 is heated in benzene for about 50 hours. Filtration and evaporation of the solution gives 1-(p-tolyl)-3-azabicyclo[3.1.0]hexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicifadine
Reactant of Route 2
Bicifadine
Reactant of Route 3
Bicifadine
Reactant of Route 4
Bicifadine
Reactant of Route 5
Bicifadine
Reactant of Route 6
Bicifadine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.